Histrelin

Description

Properties

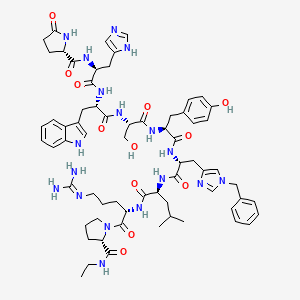

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52-,53+,54-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXHVIJIIXKSOE-QILQGKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H86N18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227543 | |

| Record name | Histrelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76712-82-8 | |

| Record name | Histrelin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076712828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histrelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HISTRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H50H3S3W74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HISTRELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7657 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Histrelin's Mechanism of Action on GnRH Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histrelin is a potent synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] Engineered for greater potency and a longer half-life than native GnRH, this compound acts as a superagonist at the GnRH receptor (GnRH-R).[2] This paradoxical mechanism, characterized by initial stimulation followed by profound and sustained suppression of the hypothalamic-pituitary-gonadal (HPG) axis, forms the basis of its therapeutic use.[2] Clinically, this compound is administered via a long-acting subcutaneous implant for the management of hormone-dependent conditions such as central precocious puberty (CPP) and advanced prostate cancer.[2]

This technical guide provides an in-depth exploration of this compound's molecular and cellular mechanism of action, focusing on its interaction with the GnRH receptor, the downstream signaling pathways it modulates, and the resulting physiological effects.

The GnRH Receptor: A Gq/11-Coupled GPCR

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily, located on the surface of pituitary gonadotrope cells.[2] Upon binding of its endogenous ligand, GnRH, the receptor primarily couples to the Gq/11 family of G-proteins.[3] This initiates a signaling cascade crucial for the synthesis and secretion of the two key gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] These gonadotropins, in turn, regulate steroidogenesis in the gonads.[2]

This compound's Biphasic Mechanism of Action

This compound's action on the GnRH receptor is biphasic, consisting of an initial, transient stimulatory phase followed by a long-term, reversible inhibitory phase.

Phase I: Initial Agonism (The "Flare" Effect)

Upon initial administration, this compound, acting as a potent agonist, binds to and activates GnRH receptors on pituitary gonadotropes.[2] This mimics the action of a surge of natural GnRH, leading to a transient increase in the secretion of LH and FSH.[4] This "flare" effect results in a temporary rise in gonadal steroid levels—testosterone in males and estradiol in females—during the first week of treatment.[2][4]

Phase II: Desensitization and Downregulation

The key to this compound's therapeutic effect lies in its continuous, non-pulsatile administration, which contrasts sharply with the natural pulsatile secretion of GnRH by the hypothalamus. Continuous exposure of the GnRH receptors to a potent agonist like this compound leads to two critical phenomena:

-

Receptor Desensitization: The pituitary gonadotropes become progressively less responsive to GnRH stimulation. This involves the uncoupling of the receptor from its intracellular G-protein signaling machinery.[2]

-

Receptor Downregulation: The number of GnRH receptors on the cell surface is significantly reduced.[2] This occurs through agonist-induced receptor internalization (endocytosis), sequestering the receptors from the cell surface.[5][6] Over time, this leads to a profound and sustained suppression of LH and FSH release.

This combined desensitization and downregulation effectively shuts down the HPG axis, leading to a decrease in testosterone and estradiol to prepubertal or castrate levels, typically within one month of initiating treatment.[2]

Molecular Signaling Pathways

This compound's interaction with the GnRH receptor triggers a well-defined intracellular signaling cascade.

-

G-Protein Activation: this compound binding induces a conformational change in the GnRH-R, activating the associated heterotrimeric Gq/11 protein.

-

Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).

-

DAG and elevated Ca2+ levels synergistically activate Protein Kinase C (PKC).

-

-

Gonadotropin Release: The activation of these pathways ultimately leads to the synthesis and exocytosis of LH and FSH from the gonadotrope cells.

Continuous stimulation by this compound disrupts this tightly regulated process, leading to the desensitization and downregulation described above.

Quantitative Data

The efficacy of this compound is demonstrated by its high binding affinity for the GnRH receptor and its profound and sustained suppression of gonadotropins and sex steroids.

Receptor Binding Affinity

Hormonal Suppression

Clinical studies provide robust quantitative data on the degree of hormonal suppression achieved with the this compound subcutaneous implant.

| Hormone | Baseline Level (Mean ± SD) | Level After 1 Month (Mean ± SD) | Sustained Suppression Level |

| Peak Stimulated LH (mIU/mL) | 28.2 ± 20.0 (Treatment-Naïve CPP) | 0.8 ± 0.4 | < 4.0 |

| Testosterone (ng/dL) | 628 (Male with CPP, example) | 5 | ≤ 50 (castrate level) |

| Estradiol (pg/mL) | 24.5 ± 22.3 (Treatment-Naïve CPP) | 5.9 ± 2.4 | < 20 |

Data compiled from studies on Central Precocious Puberty (CPP) and Prostate Cancer.[4][8][9][10]

In studies on men with prostate cancer, 100% of patients achieved testosterone suppression to castrate levels (≤ 50 ng/dL) by week 4, and 88% of patients maintained levels below 20 ng/dL for 52 weeks.[10][11]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

Representative Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity of a ligand (like this compound) to its receptor.[12]

-

Receptor Preparation: Prepare crude cell membrane fractions from cultured cells expressing the GnRH receptor (e.g., HeLa, COS, or pituitary cell lines) or from pituitary tissue.[12] Store aliquots at -70°C.

-

Assay Setup: Conduct the assay in 96-well plates.[1]

-

Total Binding: Add membrane preparation, assay buffer, and a radiolabeled GnRH analog (e.g., 125I-triptorelin) to wells.

-

Non-Specific Binding: Add the same components as "Total Binding" plus a high concentration of an unlabeled GnRH analog to outcompete the radioligand for specific receptor sites.

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[1]

-

Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand. This is typically done by vacuum filtration through glass fiber filters (e.g., GF/C) that trap the membranes.[1][13]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound or non-specifically bound radioligand.[1]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - Non-Specific Binding). For competitive binding, plot the percentage of specific binding against the log concentration of the competitor (this compound) to determine the IC50 (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Representative Receptor Internalization Assay Protocol

This assay visualizes and quantifies the movement of GnRH receptors from the cell surface into the cell upon agonist stimulation.[3]

-

Cell Culture: Plate cells expressing an epitope-tagged GnRH receptor (e.g., HA-GnRHR) onto clear-bottomed 96-well plates suitable for imaging.[3]

-

Primary Antibody Labeling: Incubate live, non-permeabilized cells with a primary antibody against the extracellular tag (e.g., anti-HA) at a low temperature (4°C) to label only the cell-surface receptors.

-

Agonist Stimulation: Wash the cells and incubate them with media containing this compound (or another agonist) at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow internalization to occur.[3] Control wells receive media without agonist.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, then permeabilize them with a detergent like Triton X-100 to allow antibodies to enter the cell.

-

Secondary Antibody Staining: Incubate the permeabilized cells with a fluorescently-labeled secondary antibody that binds to the primary antibody. A nuclear counterstain (e.g., DAPI) is also added.

-

Imaging: Acquire images using a high-content automated microscope.

-

Image Analysis: Use image analysis software to identify individual cells and quantify the internalized receptors, which appear as fluorescent puncta (inclusions) within the cytoplasm. The number and intensity of these inclusions per cell are measured. An increase in intracellular fluorescence over time in the agonist-treated cells indicates receptor internalization.[3]

Conclusion

This compound exerts its powerful therapeutic effects through a sophisticated, biphasic mechanism of action at the pituitary GnRH receptor. As a superagonist, its initial binding stimulates a transient "flare" in gonadotropin and sex steroid secretion. However, the continuous, non-pulsatile stimulation provided by the implant formulation leads to profound and sustained receptor desensitization and downregulation. This effectively uncouples the pituitary from hypothalamic control, resulting in the suppression of LH and FSH and a subsequent reduction of gonadal steroid hormones to prepubertal or castrate levels. This well-characterized mechanism makes this compound a cornerstone in the management of central precocious puberty and hormone-sensitive cancers.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LH Suppression | SUPPRELIN® LA (this compound acetate) [supprelinla.com]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Gonadotropin Suppression for 7 Years After a Single this compound Implant for Precocious Puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gonadal Suppression | SUPPRELIN® LA (this compound acetate) [supprelinla.com]

- 10. Analysis of testosterone suppression in men receiving this compound, a novel GnRH agonist for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. canjurol.com [canjurol.com]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Developmental History of Histrelin: A Technical Guide

Histrelin is a potent synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) that has been developed into a long-acting implantable drug delivery system.[1][2][3] Initially explored for its ability to modulate the reproductive axis, its development has led to crucial therapies for hormone-dependent conditions, primarily central precocious puberty (CPP) and advanced prostate cancer.[4][5][6] This guide provides an in-depth overview of its discovery, mechanism of action, clinical development, and regulatory milestones.

Discovery and Mechanism of Action

The development of this compound is rooted in the understanding of the hypothalamic-pituitary-gonadal (HPG) axis. The native GnRH, a decapeptide, is released in a pulsatile manner from the hypothalamus to stimulate the pituitary gland's synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] These gonadotropins, in turn, stimulate the gonads to produce sex steroids—testosterone in males and estrogen in females.[2][4]

This compound was designed as a more potent and stable analog of natural GnRH.[1] Its mechanism of action is biphasic and hinges on the continuous, non-pulsatile stimulation of GnRH receptors in the pituitary gland.[2]

-

Initial Stimulatory Phase (Flare-Up): Upon initial administration, this compound binds to GnRH receptors and acts as a potent agonist, causing a transient surge in the secretion of LH and FSH.[2] This can lead to a temporary increase in gonadal steroid levels.[1][2]

-

Downregulation and Desensitization: Continuous exposure to this compound leads to a profound desensitization of the pituitary gonadotrophs and a downregulation of GnRH receptors.[1][2][7] This sustained action effectively uncouples the pituitary from hypothalamic control, leading to a significant and reversible suppression of LH and FSH release.[1][8] Consequently, the production of testosterone and estrogen falls to prepubertal or castrate levels, achieving a state of medical hypogonadism.[4][9]

Pharmaceutical Development: The Hydrogel Implant

A pivotal innovation in this compound's history was its formulation into a long-acting subcutaneous implant. This non-biodegradable, diffusion-controlled device, made of a hydrogel polymer, is designed to release this compound at a continuous, steady rate over 12 months.[1][3] This delivery system obviates the need for frequent injections, which was the standard for earlier GnRH analog therapies, thereby improving patient compliance and ensuring consistent hormonal suppression.[10] The implant contains 50 mg of this compound acetate and is typically inserted in the inner aspect of the upper arm.[4][6]

Clinical Development and Regulatory History

This compound's development followed two primary clinical paths: palliative treatment for advanced prostate cancer and management of central precocious puberty.

Vantas® for Advanced Prostate Cancer

The rationale for using this compound in prostate cancer is to achieve androgen deprivation, as prostate cancer cells are often dependent on testosterone for growth. By reducing testosterone to castrate levels, this compound can slow disease progression.[4]

The Vantas® implant was approved by the U.S. Food and Drug Administration (FDA) in October 2004 for the palliative treatment of advanced prostate cancer.[1][11] Clinical studies demonstrated that the implant effectively suppressed testosterone to below 50 ng/dL (castrate levels) by week 4 in patients, and this suppression was maintained for the full 52-week duration of the implant.[12] Vantas was discontinued by its manufacturer as of September 2021.[1][5]

Supprelin® LA for Central Precocious Puberty (CPP)

In children with CPP, the HPG axis activates prematurely, leading to early development of sexual characteristics and rapid bone maturation, which can compromise final adult height.[13] The goal of treatment is to halt pubertal progression and slow bone age advancement.[14]

Supprelin® LA was approved by the FDA in May 2007 for the treatment of CPP.[1][15] Its approval was based on multicenter, open-label clinical trials involving both treatment-naïve and previously treated children.[10][16] These studies demonstrated profound and sustained suppression of the HPG axis.

Quantitative Data from Clinical Trials

The efficacy of the this compound implant has been well-documented through quantitative hormonal and auxological assessments.

Pharmacokinetic Profile

The implant is designed for consistent drug delivery over one year.

| Parameter | Vantas® (Prostate Cancer)[1] | Supprelin® LA (CPP)[1] |

| Release Rate | ~50 mcg/day | ~65 mcg/day[17] |

| Peak Serum Conc. (Cmax) | 1.10 ± 0.375 ng/mL | 0.43 ng/mL (median) |

| Time to Peak (Tmax) | 12 hours | N/A |

| Mean Conc. at 52 Weeks | 0.13 ± 0.065 ng/mL[1][12] | Not specified |

| Terminal Half-Life | 3.9 ± 1.0 hours (after bolus)[17] | Not specified |

Efficacy in Central Precocious Puberty

Clinical trials confirmed rapid and sustained suppression of key hormones. The data below is from a pivotal multicenter trial in treatment-naïve and previously treated children.[10]

| Parameter (Treatment-Naïve) | Baseline (Mean ± SD) | Month 1 (Mean ± SD) | P-value |

| Peak LH (mIU/mL) | 28.2 ± 19.97 | 0.8 ± 0.39 | < 0.0001[10] |

| Estradiol (pg/mL) in Girls | 24.5 ± 22.27 | 5.9 ± 2.37 | = 0.0016[10][18] |

Long-term follow-up studies demonstrated positive effects on growth and predicted adult height (PAH).[19]

| Auxological Parameter (Treatment-Naïve) | Baseline | Month 48 | P-value |

| Bone Age / Chronological Age Ratio | 1.417 | 1.18 | < 0.01[19] |

| Predicted Adult Height (Girls) | 151.9 cm | 166.5 cm (at Month 60) | < 0.05[13][19] |

Experimental Protocols: Phase III CPP Trial Methodology

The clinical development of Supprelin® LA relied on a robust experimental design to establish safety and efficacy. The following outlines a typical protocol for these trials.

Study Design

-

Type: Phase III, prospective, open-label, multicenter study.[10][19]

-

Duration: 12 months for initial efficacy, with long-term extension phases up to 6 years.[19]

-

Patient Population: Girls aged 2-8 years and boys aged 2-9 years with clinical evidence of CPP and a pubertal response to a GnRH stimulation test.[10][18] Both treatment-naïve and previously treated patients were included.[10]

-

Intervention: Surgical insertion of a single 50 mg this compound subcutaneous implant into the inner upper arm.[10][18]

Outcome Measures

-

Primary Efficacy: Suppression of peak LH response following a GnRH analog stimulation test. Suppression was defined as a peak LH level in the prepubertal range.[10][20]

-

Secondary Efficacy:

-

Safety: Monitoring of adverse events, particularly local reactions at the implant site, and standard clinical laboratory tests.[4]

Conclusion

The developmental history of this compound showcases a successful translation of basic endocrinological research into a targeted, long-acting therapy. By understanding the paradoxical inhibitory effects of continuous GnRH receptor stimulation, researchers developed a potent molecule. The subsequent creation of a novel hydrogel implant delivery system transformed its clinical utility, offering a highly effective and convenient treatment for both advanced prostate cancer and central precocious puberty. The rigorous clinical trials underpinning its approval have firmly established its role in managing these complex hormone-dependent conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 3. US8062652B2 - Compositions and methods for treating precocious puberty - Google Patents [patents.google.com]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound Implant: MedlinePlus Drug Information [medlineplus.gov]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. publications.aap.org [publications.aap.org]

- 10. Efficacy and safety of this compound subdermal implant in children with central precocious puberty: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. An evaluation of the pharmacokinetics and pharmacodynamics of the this compound implant for the palliative treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound. A review of its pharmacological properties and therapeutic role in central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. reference.medscape.com [reference.medscape.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Long-Term Continuous Suppression With Once-Yearly this compound Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Pharmacology and Toxicology of Histrelin: A Technical Guide

Histrelin, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), acts as a potent agonist at the GnRH receptor.[1][2] Its clinical utility in managing conditions such as central precocious puberty and advanced prostate cancer stems from its ability to induce a state of "medical castration" through the downregulation of the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] This guide provides an in-depth overview of the preclinical pharmacology and toxicology of this compound, summarizing key data and experimental methodologies for researchers and drug development professionals.

Preclinical Pharmacology

The pharmacological profile of this compound has been characterized in various animal models, establishing its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties.

This compound is a GnRH receptor agonist.[5] Upon initial administration, it mimics the action of endogenous GnRH, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3][6] This "flare-up" effect results in a temporary surge in gonadal steroids, such as testosterone in males and estrogen in females.[7][8]

However, the continuous, non-pulsatile administration of this compound, typically via a subcutaneous implant, leads to the desensitization and downregulation of GnRH receptors on pituitary gonadotrophs.[2][9] This sustained presence of the agonist disrupts the normal physiological signaling, resulting in a profound and reversible suppression of LH and FSH release.[6][7] Consequently, the production of gonadal steroids is significantly reduced, achieving a state of chemical castration within 2 to 4 weeks of initiating treatment.[1]

References

- 1. This compound | C66H86N18O12 | CID 25077993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound (subcutaneous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pediatricendocrinologynj.com [pediatricendocrinologynj.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. drugs.com [drugs.com]

- 9. go.drugbank.com [go.drugbank.com]

Histrelin's Impact on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histrelin, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is a critical therapeutic agent for managing hormone-dependent conditions such as central precocious puberty (CPP) and advanced prostate cancer.[1][2] Its mechanism of action involves a biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis, initially stimulating and subsequently inducing a profound and sustained suppression of gonadotropin and sex steroid production.[3] This guide provides an in-depth technical overview of this compound's effects on the HPG axis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.

Introduction

This compound is a nonapeptide analog of the naturally occurring GnRH.[1][4] Its enhanced potency and prolonged duration of action compared to native GnRH make it a highly effective modulator of the HPG axis.[3] Administered as a subcutaneous implant, this compound provides continuous, steady-state drug delivery over a 12-month period, ensuring consistent therapeutic effects.[2][5] This document will explore the intricate interactions of this compound with the HPG axis, from its initial receptor binding to the resulting systemic hormonal changes.

Mechanism of Action

This compound's primary effect is on the GnRH receptors located on the gonadotrope cells of the anterior pituitary gland.[6][7] The continuous administration of this compound leads to a biphasic response:

-

Initial Stimulatory Phase (Flare-up): Upon initial exposure, this compound binds to and activates GnRH receptors, mimicking the action of endogenous GnRH.[3] This leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[1][3] Consequently, this "flare" effect causes a temporary increase in the production of gonadal steroids, such as testosterone in males and estradiol in females.[3][6]

-

Sustained Suppressive Phase (Downregulation): Continuous stimulation of the GnRH receptors by this compound leads to their downregulation and desensitization.[3][4][6] This process involves receptor internalization and uncoupling from intracellular signaling pathways, rendering the gonadotrope cells refractory to further GnRH stimulation.[6] The result is a profound and reversible suppression of LH and FSH secretion, leading to a significant reduction in gonadal steroidogenesis, achieving a state often referred to as "medical castration."[1][3]

Signaling Pathway

The following diagram illustrates the signaling pathway of the Hypothalamic-Pituitary-Gonadal axis and the modulatory effect of this compound.

Quantitative Data on Hormonal Changes

The administration of this compound results in predictable and significant changes in key hormones of the HPG axis. The following tables summarize the quantitative data from clinical studies in patients with central precocious puberty and advanced prostate cancer.

Central Precocious Puberty (CPP)

Table 1: Hormonal Suppression in Treatment-Naïve Children with CPP

| Hormone | Baseline (Mean ± SD) | 1 Month (Mean ± SD) |

|---|---|---|

| Peak Stimulated LH (mIU/mL) | 28.2 ± 19.97 | 0.8 ± 0.39 |

| Estradiol (pg/mL) (in girls) | 24.5 ± 22.27 | 5.9 ± 2.37 |

Data from a multicenter trial involving 20 treatment-naïve children.[8]

Table 2: Long-Term Hormonal Suppression in Children with CPP

| Parameter | Baseline | Month 12 | Month 24 |

|---|---|---|---|

| Peak Stimulated LH (mIU/mL) (Naïve) | - | 0.92 ± 0.58 | 0.51 ± 0.33 |

| Peak Stimulated LH (mIU/mL) (Previously Treated) | - | 0.74 ± 0.50 | 0.45 ± 0.35 |

Data from a study evaluating a second year of therapy.[9]

Advanced Prostate Cancer

Table 3: Hormonal Suppression in Adult Males with Advanced Prostate Cancer

| Hormone/Parameter | Timepoint | Value (Mean ± SD) |

|---|---|---|

| Serum this compound | 12 hours (Peak) | 1.10 ± 0.375 ng/mL |

| 52 weeks | 0.13 ± 0.065 ng/mL | |

| Serum Testosterone | By week 4 | < 50 ng/dL (Castrate levels) |

Data from a study in 17 patients with advanced prostate cancer.[6][10]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound's effects.

GnRH Agonist Stimulation Test

This test is crucial for diagnosing CPP and for monitoring the efficacy of this compound treatment.

-

Objective: To assess the pituitary's gonadotropin response.

-

Procedure:

-

A baseline blood sample is collected to measure LH and FSH levels.

-

A standard dose of a GnRH agonist (e.g., leuprolide acetate) is administered intravenously or subcutaneously.

-

Serial blood samples are collected at specific time points post-administration (e.g., 30, 60, 90, and 120 minutes) to measure peak LH and FSH concentrations.[11]

-

-

Interpretation: In untreated CPP, a pubertal response is indicated by a significant rise in LH levels.[8] During effective this compound therapy, the LH response is suppressed to prepubertal levels.[6][8]

Hormone Level Assays

The quantification of hormone levels is essential for monitoring the therapeutic effects of this compound.

-

Analytes: Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Testosterone, Estradiol.

-

Methodology:

-

Immunoassays: These are the most common methods for hormone quantification.

-

Enzyme-Linked Immunosorbent Assay (ELISA) / Enzyme Immunoassay (EIA): Utilizes enzyme-conjugated antibodies to detect and quantify the hormone of interest.

-

Immunoradiometric Assay (IRMA): Employs radioisotope-labeled antibodies for detection, offering high sensitivity.[11]

-

Chemiluminescent Immunoassay (CLIA): Uses a chemical reaction that produces light to measure hormone concentration, providing a wide dynamic range and high sensitivity.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific and sensitive method used for the accurate quantification of steroid hormones like testosterone and estradiol, especially at low concentrations.

-

-

Sample Type: Serum or plasma.

-

Quality Control: Internal and external quality control samples are run with each assay to ensure accuracy and precision.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a clinical trial evaluating the efficacy of a this compound implant in children with CPP.

Conclusion

This compound exerts a powerful and reversible suppressive effect on the hypothalamic-pituitary-gonadal axis through the downregulation and desensitization of pituitary GnRH receptors. This mechanism of action makes it an effective treatment for hormone-dependent conditions. The quantitative data from clinical trials consistently demonstrate its ability to reduce gonadotropin and sex steroid levels to prepubertal or castrate levels. Understanding the detailed pharmacology and experimental protocols associated with this compound is crucial for its appropriate clinical application and for the development of future GnRH-based therapies.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound Implant: MedlinePlus Drug Information [medlineplus.gov]

- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The this compound implant: a novel treatment for central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Efficacy and safety of this compound subdermal implant in children with central precocious puberty: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Results of a Second Year of Therapy with the 12-Month this compound Implant for the Treatment of Central Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An evaluation of the pharmacokinetics and pharmacodynamics of the this compound implant for the palliative treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

Long-Term Physiological Effects of Continuous Histrelin Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histrelin, a potent gonadotropin-releasing hormone (GnRH) agonist, is utilized for the management of central precocious puberty (CPP) and advanced prostate cancer. Its continuous administration induces a state of hypogonadotropic hypogonadism through the downregulation and desensitization of GnRH receptors in the pituitary gland. This guide provides an in-depth technical overview of the long-term physiological effects of continuous this compound exposure, summarizing key quantitative data from clinical trials, detailing experimental protocols, and illustrating the underlying signaling pathways.

Mechanism of Action

Continuous exposure to this compound, a synthetic analog of GnRH, leads to a biphasic response in the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Initially, there is a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, known as the "flare effect".[1][2] This is followed by a profound and sustained suppression of gonadotropin release.

This paradoxical effect is achieved through the continuous stimulation of GnRH receptors, which leads to their desensitization and downregulation.[1][3][4] The uncoupling of the GnRH receptor from its downstream signaling pathways ultimately results in a decrease in the synthesis and release of LH and FSH.[1] Consequently, the production of gonadal steroids, such as testosterone and estradiol, is significantly reduced.[5] This reversible "medical castration" is the therapeutic goal in conditions like CPP and hormone-sensitive prostate cancer.[6]

Signaling Pathway

The following diagram illustrates the signaling pathway of the GnRH receptor and the mechanism of desensitization induced by continuous this compound exposure.

Long-Term Physiological Effects

Long-term continuous exposure to this compound has been extensively studied in various patient populations. The primary physiological effects are centered on the suppression of the HPG axis, with consequential impacts on hormonal levels, growth and development, and potential side effects.

Hormonal Suppression

Clinical trials have consistently demonstrated that the once-yearly this compound implant effectively suppresses gonadotropin and sex steroid levels in children with CPP for up to six years.[7][8]

| Parameter | Baseline (Treatment-Naïve) | 1 Month | 24 Months | 48 Months | 60 Months |

| Peak Stimulated LH (mIU/L) | 28.2 ± 19.97 | < 2.5 | 0.51 ± 0.33 | - | - |

| Peak Stimulated FSH (mIU/L) | Significantly Reduced | - | - | - | - |

| Estradiol (pg/mL) (Girls) | 24.5 ± 22.27 | < 20 | Consistently Prepubertal | Consistently Prepubertal | Consistently Prepubertal |

| Testosterone (ng/dL) (Boys) | - | Consistently Prepubertal | Consistently Prepubertal | Consistently Prepubertal | Consistently Prepubertal |

Data compiled from multiple studies.[7][9][10] Note: Values are presented as mean ± SD where available. "-" indicates data not consistently reported across studies for that specific time point.

In men with advanced prostate cancer, the once-yearly this compound implant maintains serum testosterone at castration levels (<50 ng/dL) for multiple years.[11][12]

| Parameter | Year 2 | Year 3 | Year 4 |

| Mean Serum Testosterone (ng/dL) | 13.1 | 14.8 | 10.8 |

Data from a long-term extension study.[12]

Auxological Changes in CPP

A key therapeutic goal in CPP is to delay bone maturation to allow for continued linear growth and improve predicted adult height (PAH).

| Parameter | Baseline (Treatment-Naïve) | 24 Months | 48 Months | 60 Months |

| Bone Age to Chronological Age Ratio | 1.417 | - | 1.18 | - |

| Predicted Adult Height (cm) (Girls) | 151.9 | +5.1 | - | 166.5 |

Data compiled from multiple studies.[7][9][13][14]

Reversibility of Effects

Upon cessation of treatment and removal of the this compound implant, the suppressive effects on the HPG axis are reversible. In children with CPP, peak LH and FSH levels increase to pubertal levels within six months of implant removal, indicating recovery of the HPG axis.[7][15]

Adverse Effects

Long-term exposure to this compound is generally well-tolerated, with most adverse events being mild to moderate.[7][11]

| Category | Common Adverse Effects | Less Common/Serious Adverse Effects |

| Implant Site Reactions | Pain, redness, swelling, bruising, itching.[16][17] | Infection, implant extrusion (rare).[7] |

| Systemic Effects | Hot flashes, mood changes (irritability, mood swings), weight gain.[16][17][18] | Decreased bone mineral density with long-term use, increased risk of osteoporosis.[16][17] |

| Cardiovascular | Potential for increased blood pressure and changes in lipid profiles.[16] | Increased risk of heart attack or stroke in men with prostate cancer.[18][19] |

| Neurological | Headaches.[17] | Seizures, intracranial hypertension (in children).[18][20] |

Experimental Protocols

The data presented in this guide are derived from well-designed clinical trials. Below is a generalized workflow and key methodological details from these studies.

Clinical Trial Workflow for CPP

Key Methodologies

-

Study Design: Most long-term data comes from Phase 3, prospective, open-label, multicenter trials.[7][8][10]

-

Participants:

-

Intervention: Subcutaneous insertion of a 50 mg this compound implant, designed to deliver approximately 65 µ g/day , typically in the inner upper arm.[7] For long-term studies, the implant is removed and a new one is inserted annually.[8]

-

Hormonal Assessments:

-

GnRH Stimulation Test: Used to confirm CPP at baseline and to assess HPG axis suppression during treatment. This typically involves administering a GnRH agonist (e.g., leuprolide acetate) and measuring peak LH response.[10] Suppression is often defined as a peak stimulated LH level below a certain threshold (e.g., <4 mIU/mL).[7]

-

Serum Hormone Levels: Luteinizing hormone (LH), follicle-stimulating hormone (FSH), estradiol (in girls), and testosterone (in boys) are measured at baseline and regular intervals throughout the study using immunoassays.

-

-

Auxological Assessments (CPP):

-

Bone Age: Assessed at baseline and typically annually using a standardized method, most commonly the Greulich and Pyle atlas, by comparing a left hand and wrist radiograph to age- and sex-matched standards.

-

Predicted Adult Height (PAH): Calculated using the Bayley-Pinneau method, which incorporates chronological age, bone age, and current height.

-

-

Safety and Tolerability: Adverse events are monitored and recorded at each study visit. Implant site reactions are specifically assessed.

Conclusion

Continuous long-term exposure to this compound via a subcutaneous implant is a safe and effective method for achieving sustained suppression of the hypothalamic-pituitary-gonadal axis.[7][8][11] In children with central precocious puberty, this leads to the halting of pubertal progression and an improvement in predicted adult height.[7][14] In men with advanced prostate cancer, it provides durable androgen deprivation.[11][12] The physiological effects are reversible upon discontinuation of therapy.[7] While generally well-tolerated, potential long-term side effects, particularly concerning bone health, warrant ongoing monitoring.[16][17] The detailed data and methodologies presented in this guide provide a comprehensive resource for researchers and clinicians in the field of endocrinology and drug development.

References

- 1. Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leuprorelin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Long-Term Continuous Suppression With Once-Yearly this compound Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-Term Continuous Suppression With Once-Yearly this compound Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Results of a Second Year of Therapy with the 12-Month this compound Implant for the Treatment of Central Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Long-term efficacy and tolerability of once-yearly this compound acetate subcutaneous implant in patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long-term efficacy and tolerability of once-yearly this compound acetate subcutaneous implant in patients with advanced prostate cancer. | Sigma-Aldrich [sigmaaldrich.com]

- 13. supprelinla.com [supprelinla.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. What are the side effects of this compound Acetate? [synapse.patsnap.com]

- 17. This compound Implant: MedlinePlus Drug Information [medlineplus.gov]

- 18. This compound Side Effects: Common, Severe, Long Term [drugs.com]

- 19. This compound (subcutaneous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 20. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

Methodological & Application

Application Notes and Protocols for Histrelin Subcutaneous Implant in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histrelin is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH). Continuous administration of this compound, typically via a subcutaneous implant, leads to a transient initial stimulation of the hypothalamic-pituitary-gonadal (HPG) axis, followed by profound and sustained suppression of gonadotropin (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) secretion.[1][2] This downregulation results in a significant reduction of gonadal steroids, such as testosterone and estradiol, to castrate levels.[1][2] This mechanism of action makes this compound a valuable tool in various research areas, including oncology, reproductive biology, and endocrinology, where the suppression of sex hormones is desired.

These application notes provide a comprehensive overview of the use of this compound subcutaneous implants in rodent models, including detailed protocols for implantation, information on the mechanism of action, and guidance on experimental design.

Mechanism of Action: The GnRH Signaling Pathway

This compound exerts its effects by binding to and initially activating GnRH receptors on pituitary gonadotropes. This activation stimulates the synthesis and release of LH and FSH. However, the continuous presence of this compound leads to the desensitization of these receptors and a downregulation of the signaling pathway, ultimately suppressing LH and FSH release.[1][2]

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to the transcription and release of gonadotropins.

Pharmacokinetics and Dosage Considerations for Rodent Models

Detailed pharmacokinetic data for commercially available this compound implants in rodent models is not extensively published. The majority of available data is derived from human clinical trials. However, toxicity studies in rodents provide some guidance on dosage. It is crucial to note that optimal dosage and the resulting pharmacokinetic profile will depend on the specific rodent strain, sex, age, and the research objectives. Therefore, pilot studies are strongly recommended to determine the appropriate dosage and to characterize the pharmacokinetic and pharmacodynamic profiles for your specific experimental model.

Table 1: this compound Implant Specifications (Human Clinical Data for Reference)

| Implant | This compound Acetate Content (mg) | Approximate Daily Release Rate (mcg/day) | Duration |

| Vantas® | 50 | 50 | 12 months |

| Supprelin® LA | 50 | 65 | 12 months |

Table 2: High-Dose Toxicity Data in Rodents

| Species | Maximum Non-Toxic Dose (mcg/kg) |

| Rat | 200 |

| Mouse | 2000 |

Data from toxicity studies where no systemic toxicity was observed.[1]

Table 3: Expected Pharmacodynamic Effects of this compound Implants in Rodent Models

| Parameter | Expected Effect | Onset of Effect |

| Serum Testosterone (males) | Significant and sustained suppression to castrate levels | Within 2-4 weeks post-implantation |

| Serum Estradiol (females) | Significant and sustained suppression | Within 2-4 weeks post-implantation |

| Testis/Uterus Weight | Significant reduction | Apparent after several weeks of treatment |

| Anogenital Distance (developing males) | Reduced | With treatment during the perinatal period |

| Vaginal Opening (females) | Delayed | With prepubertal treatment |

Experimental Protocols

The following protocols provide a general framework for the subcutaneous implantation of this compound in rodent models. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow

Protocol 1: Subcutaneous Implantation in Rats

Materials:

-

This compound implant

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Analgesic

-

Sterile surgical instruments (scalpel, forceps, scissors, wound clips or sutures)

-

Electric clippers or depilatory cream

-

Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

-

Sterile gauze

-

Warming pad

Procedure:

-

Anesthesia: Anesthetize the rat using an approved anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Surgical Site Preparation: Place the anesthetized rat in a prone position on a warming pad. Shave the fur from the dorsal region between the scapulae. Clean the surgical area with an antiseptic solution, moving in a circular motion from the center outwards.

-

Incision: Make a small transverse incision (approximately 1 cm) through the skin at the base of the shaved area.

-

Subcutaneous Pocket Formation: Insert a pair of blunt-tipped forceps into the incision and gently open and close them to create a subcutaneous pocket extending cranially. The pocket should be large enough to accommodate the implant without tension.

-

Implant Insertion: Using sterile forceps, carefully insert the this compound implant into the subcutaneous pocket.

-

Wound Closure: Close the incision with wound clips or non-absorbable sutures.

-

Post-Operative Care: Administer a post-operative analgesic as per your IACUC protocol. Monitor the animal until it has fully recovered from anesthesia. House the animal individually for a few days post-surgery to prevent cage mates from disturbing the surgical site. Monitor the incision site daily for signs of infection, swelling, or implant expulsion.

Protocol 2: Subcutaneous Implantation in Mice

Materials:

-

This compound implant (may require custom formulation for appropriate size and dose)

-

Anesthetic (e.g., isoflurane)

-

Analgesic

-

Sterile surgical instruments (micro-scalpel, fine-tipped forceps, micro-scissors, wound clips or tissue adhesive)

-

Electric clippers or depilatory cream

-

Antiseptic solution

-

Sterile cotton-tipped applicators

-

Warming pad

Procedure:

-

Anesthesia: Anesthetize the mouse using an approved anesthetic protocol, typically isoflurane delivered via a nose cone.

-

Surgical Site Preparation: Position the anesthetized mouse on a warming pad. Shave a small area of fur on the dorsal midline, between the shoulders. Aseptically prepare the surgical site using an antiseptic solution.

-

Incision: Make a small skin incision (approximately 0.5 cm) at the base of the neck.

-

Subcutaneous Pocket Formation: Using fine-tipped forceps, create a small subcutaneous pocket by gently spreading the subcutaneous tissue.

-

Implant Insertion: Carefully insert the this compound implant into the created pocket.

-

Wound Closure: Close the incision with a single wound clip or a drop of tissue adhesive.

-

Post-Operative Care: Administer analgesia as directed by your institutional protocol. Monitor the mouse closely during recovery from anesthesia. Check the surgical site daily for any adverse reactions.

Applications in Rodent Models

The use of this compound implants in rodent models can be applied to a variety of research areas:

-

Oncology: To study the efficacy of novel therapies in hormone-dependent cancers, such as prostate and breast cancer, by inducing a state of chemical castration.

-

Reproductive Biology: To investigate the role of sex hormones in reproductive development, function, and behavior. For example, to induce a prepubertal state in adult animals or to delay puberty in juvenile animals.

-

Endocrinology: To create models of hypogonadism to study the systemic effects of sex hormone deficiency on various physiological systems, including bone metabolism, cardiovascular function, and cognition.

This compound subcutaneous implants are a powerful tool for achieving sustained suppression of the HPG axis in rodent models. The protocols and information provided herein offer a foundation for researchers to design and execute experiments utilizing this technology. Due to the limited availability of rodent-specific data, careful planning and the inclusion of pilot studies are essential for the successful implementation of this compound implants in preclinical research.

References

Application Notes and Protocols for In Vitro Assay Development for Histrelin Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histrelin is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, also known as the luteinizing hormone-releasing hormone (LHRH) receptor.[1][2][3][4][5][6] It is a nonapeptide analog of the natural GnRH with higher potency and a longer half-life.[4][5] this compound is utilized in the treatment of hormone-dependent conditions such as central precocious puberty, advanced prostate cancer, and endometriosis.[2][3] Its therapeutic effect stems from its ability to initially stimulate and subsequently down-regulate the GnRH receptors on pituitary gonadotrophs.[1][4] This leads to a sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, ultimately reducing the production of gonadal steroids like testosterone and estradiol.[1][2][4][5]

The development of robust and reliable in vitro assays is crucial for the characterization of this compound's biological activity, potency determination, and quality control during drug development and manufacturing. These application notes provide detailed protocols for key in vitro assays to assess the functional activity of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[1][4] The primary signaling pathway initiated by GnRH receptor activation involves the Gαq/11 protein. This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This cascade ultimately results in the synthesis and secretion of LH and FSH.[1][2][4] There is also evidence suggesting that the GnRH receptor can couple to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), particularly in systems with overexpressed receptors.[7][8][9]

Signaling Pathway of this compound Activity

Caption: GnRH Receptor Signaling Cascade.

Recommended In Vitro Assays for this compound Activity

A panel of in vitro assays is recommended to comprehensively evaluate the biological activity of this compound. These assays measure different endpoints in the signaling cascade, providing a multi-faceted assessment of its potency and efficacy.

Experimental Workflow for this compound In Vitro Bioassays

Caption: General workflow for this compound bioassays.

Luteinizing Hormone (LH) Release Assay

This assay directly measures the primary physiological response to GnRH receptor activation in pituitary gonadotrophs.

Principle: this compound stimulates the synthesis and release of LH from pituitary cells. The amount of LH released into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol:

-

Cell Line: LβT2 mouse pituitary gonadotrope cells.

-

Materials:

-

LβT2 cells

-

DMEM with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Serum-free DMEM

-

This compound acetate

-

GnRH antagonist (e.g., Cetrorelix) as a negative control

-

96-well cell culture plates

-

Mouse LH ELISA kit

-

-

Procedure:

-

Cell Culture: Culture LβT2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed LβT2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Serum Starvation: The next day, replace the growth medium with serum-free DMEM and incubate for 2-4 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM (e.g., 10⁻¹² M to 10⁻⁶ M). Add the dilutions to the respective wells. Include a vehicle control (serum-free DMEM) and a negative control (this compound + GnRH antagonist).

-

Incubation: Incubate the plate at 37°C for 4 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

LH Quantification: Quantify the LH concentration in the supernatants using a mouse LH ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the LH concentration against the log of this compound concentration and determine the EC₅₀ value using a four-parameter logistic curve fit.

-

Intracellular Calcium Mobilization Assay

This assay measures an early signaling event following GnRH receptor activation.

Principle: this compound-induced activation of the GnRH receptor leads to an increase in intracellular calcium concentration. This change is detected using a calcium-sensitive fluorescent dye.

Experimental Protocol:

-

Cell Line: HEK293 cells stably expressing the human GnRH receptor (HEK293-GnRHR) or LβT2 cells.

-

Materials:

-

HEK293-GnRHR or LβT2 cells

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 for stable cell lines)[4][10]

-

Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM)[11][12][13]

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

This compound acetate

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

-

-

Procedure:

-

Cell Seeding: Seed HEK293-GnRHR or LβT2 cells into a 96-well black-walled, clear-bottom plate at a density of 4 x 10⁴ cells/well and culture overnight.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.

-

This compound Addition: Use the instrument's injection system to add serial dilutions of this compound to the wells.

-

Kinetic Reading: Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

Data Analysis: The change in fluorescence intensity (peak response minus baseline) is plotted against the log of this compound concentration to determine the EC₅₀ value.

-

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of a key second messenger in the GnRH receptor signaling pathway.

Principle: Activation of the GnRH receptor by this compound stimulates the production of inositol phosphates. The accumulation of IP is measured, often in the presence of lithium chloride (LiCl) to inhibit IP degradation.

Experimental Protocol:

-

Cell Line: HEK293-GnRHR or COS-7 cells transfected with the GnRH receptor.[1]

-

Materials:

-

HEK293-GnRHR or COS-7 cells

-

DMEM with 10% FBS

-

Inositol-free DMEM

-

myo-[³H]-inositol

-

This compound acetate

-

LiCl

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

-

-

Procedure:

-

Cell Seeding and Labeling: Seed cells in a 24-well plate. The next day, replace the medium with inositol-free DMEM containing myo-[³H]-inositol (e.g., 1 µCi/ml) and incubate for 24 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with assay buffer containing LiCl (e.g., 10 mM) for 15-30 minutes.[1][14][15]

-

This compound Stimulation: Add serial dilutions of this compound and incubate for 30-60 minutes at 37°C.

-

Extraction: Terminate the reaction by adding ice-cold perchloric acid.

-

IP Separation: Neutralize the extracts and separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted IP fraction using a scintillation counter.

-

Data Analysis: Plot the radioactive counts per minute (CPM) against the log of this compound concentration to calculate the EC₅₀.

-

Reporter Gene Assay

This assay provides a downstream readout of GnRH receptor activation by measuring the transcription of a reporter gene.

Principle: this compound-induced GnRH receptor signaling activates transcription factors that bind to specific response elements in the promoter of a reporter gene (e.g., luciferase). The expression of the reporter gene is proportional to the receptor activity.

Experimental Protocol:

-

Cell Line: HEK293 cells co-transfected with a GnRH receptor expression vector and a reporter vector containing a response element (e.g., NFAT for the calcium pathway or CRE for the cAMP pathway) upstream of a luciferase gene.[10][16][17][18][19]

-

Materials:

-

HEK293 cells

-

GnRH receptor expression vector

-

NFAT-luciferase or CRE-luciferase reporter vector

-

Transfection reagent

-

This compound acetate

-

Luciferase assay substrate

-

Luminometer

-

-

Procedure:

-

Transfection: Co-transfect HEK293 cells with the GnRH receptor and reporter vectors.

-

Cell Seeding: Seed the transfected cells into a 96-well white plate.

-

This compound Treatment: After 24-48 hours, treat the cells with serial dilutions of this compound.

-

Incubation: Incubate for 4-6 hours to allow for reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Plot the luminescence signal against the log of this compound concentration to determine the EC₅₀ value.

-

Data Presentation

Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison.

Table 1: Comparison of In Vitro Assays for this compound Activity

| Assay Type | Principle | Cell Line | Endpoint Measured | Typical EC₅₀ Range for GnRH Agonists | Advantages | Disadvantages |

| LH Release Assay | Measures physiological hormone release | LβT2 | Extracellular LH | 0.1 - 10 nM | High physiological relevance | Requires specific pituitary cell line; endpoint measurement is downstream |

| Calcium Mobilization | Measures early second messenger signaling | HEK293-GnRHR, LβT2 | Intracellular Ca²⁺ flux | 1 - 50 nM | Rapid, high-throughput | Indirect measure of physiological response; can be prone to artifacts |

| IP Accumulation | Quantifies a key second messenger | HEK293-GnRHR, COS-7 | Inositol Phosphate levels | 5 - 100 nM | Direct measure of Gq/11 pathway activation | Often involves radioactivity; lower throughput |

| Reporter Gene Assay | Measures downstream transcriptional activation | HEK293 | Luciferase expression | 0.5 - 20 nM | High sensitivity and signal-to-noise ratio; adaptable to HTS | Indirect measure; requires transfection and longer incubation |

Table 2: Example Quantitative Data for this compound

| Assay | Cell Line | Parameter | This compound Value | Reference GnRH Value |

| LH Release Assay | LβT2 | EC₅₀ | [Insert experimental value] | [Insert experimental value] |

| Calcium Mobilization Assay | HEK293-GnRHR | EC₅₀ | [Insert experimental value] | [Insert experimental value] |

| IP Accumulation Assay | HEK293-GnRHR | EC₅₀ | [Insert experimental value] | [Insert experimental value] |

| NFAT-Luciferase Assay | HEK293 | EC₅₀ | [Insert experimental value] | [Insert experimental value] |

(Note: The user should populate the "this compound Value" and "Reference GnRH Value" columns with their experimentally determined data.)

Conclusion

The in vitro assays described in these application notes provide a comprehensive toolkit for the functional characterization of this compound. The selection of a specific assay or a combination thereof will depend on the specific research question, available resources, and the desired throughput. By employing these detailed protocols, researchers can obtain reliable and reproducible data on the activity and potency of this compound, supporting its development and use as a therapeutic agent.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. pubcompare.ai [pubcompare.ai]

- 3. pubcompare.ai [pubcompare.ai]

- 4. genscript.com [genscript.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magic™ In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genscript.com [genscript.com]

- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gonadotropin-releasing hormone (GnRH) rapidly stimulates the formation of inositol phosphates and diacyglycerol in rat granulosa cells: further evidence for the involvement of Ca2+ and protein kinase C in the action of GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gonadotropin releasing hormone stimulates the formation of inositol phosphates in rat anterior pituitary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. resources.amsbio.com [resources.amsbio.com]

- 17. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]

- 18. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Research Protocol for Histrelin in Central Precocious Puberty Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Histrelin, a potent gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of central precocious puberty (CPP).[1][2][3] By providing continuous stimulation of the GnRH receptors in the pituitary gland, this compound ultimately leads to receptor downregulation and desensitization, effectively suppressing the premature secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4][5] This, in turn, reduces the production of gonadal steroids, halting or reversing the progression of secondary sexual characteristics and slowing down accelerated bone maturation in children with CPP.[3][6][7]

These application notes provide a comprehensive overview of the research protocols for studying the efficacy and safety of this compound in pediatric populations with CPP. The included methodologies are based on established clinical trial practices and analytical procedures.

Signaling Pathway of this compound Action

This compound, as a GnRH agonist, initially binds to and activates GnRH receptors on pituitary gonadotrophs. This transiently increases the secretion of LH and FSH. However, continuous exposure to this compound leads to a profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis through receptor downregulation and desensitization.

Caption: GnRH signaling pathway and this compound's mechanism of action.

Experimental Protocols

A typical research protocol for evaluating this compound in CPP involves a multi-center, open-label study to assess its efficacy and safety over a defined period.

Study Design and Patient Population

A prospective, open-label, multicenter study is a common design for evaluating this compound implants in children with CPP.[8][9][10]

-

Inclusion Criteria:

-

Exclusion Criteria:

Treatment and Monitoring Workflow

The study typically involves baseline assessments, implantation of the this compound device, and regular follow-up visits for efficacy and safety monitoring.

Caption: Experimental workflow for a this compound CPP clinical study.

Key Experimental Methodologies

1. GnRH Stimulation Test

-

Objective: To confirm the diagnosis of CPP by assessing the LH and FSH response to a GnRH agonist.

-

Protocol:

-

Obtain a baseline blood sample for LH, FSH, and gonadal steroids (estradiol or testosterone).

-

Administer a subcutaneous injection of a GnRH agonist, such as leuprolide acetate (e.g., 20 µg/kg).

-

Collect subsequent blood samples at 30 and 60 minutes post-injection for LH and FSH measurement.[12] Some protocols may include additional time points (e.g., 45, 90, 120 minutes).[13][14][15]

-

A peak LH level above a certain threshold (e.g., >5-8 IU/L) is indicative of CPP.

-

2. Hormone Level Measurement

-

Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH):

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol (General Sandwich ELISA):

-

Samples and standards are added to microplate wells pre-coated with a capture antibody specific for LH or FSH.[16][17]

-

A biotinylated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.[18]

-

After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically.[16][19] The intensity of the color is proportional to the hormone concentration.

-

-

-

Estradiol and Testosterone:

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity, especially for the low concentrations found in children.[8][20][21][22]

-

Protocol (General):

-

Sample Preparation: Serum samples undergo protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the steroids.[6][20][21]

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system for separation.

-

Mass Spectrometric Detection: The separated analytes are ionized and detected by a tandem mass spectrometer, providing quantitative results.[20][21]

-

-

3. Bone Age Assessment

-

Objective: To evaluate skeletal maturity and its progression.

-

Methods:

-

Greulich-Pyle (GP) Method: This involves comparing a radiograph of the patient's left hand and wrist to a standard atlas of age- and sex-matched reference radiographs.[9][11][23][24]

-

Tanner-Whitehouse (TW) Method: This method involves scoring the maturity of individual bones in the hand and wrist to calculate a skeletal maturity score, which is then converted to a bone age.[2][3][25][26]

-

-

Protocol:

-

A standardized anteroposterior radiograph of the non-dominant (usually left) hand and wrist is obtained.[11]

-

The radiograph is assessed by a trained pediatric radiologist or endocrinologist using either the GP atlas or the TW scoring system.

-

4. Adverse Event Monitoring

-

Objective: To assess the safety and tolerability of the this compound implant.

-

Protocol:

-

At each study visit, subjects are monitored for both local and systemic adverse events.

-

Local adverse events at the implant site may include bruising, pain, swelling, and erythema.[5]

-

Systemic adverse events are also recorded.

-

The severity and relationship of any adverse event to the study drug are assessed and documented by the investigator.

-

5. This compound Implant Insertion and Removal

-

Procedure: A minor surgical procedure performed under aseptic conditions, typically with local anesthesia.[1][27]

-

Insertion: The 50 mg this compound implant is inserted subcutaneously into the inner aspect of the upper arm.[1][5][28]

-

Removal: The implant is removed after 12 months of therapy. If continued treatment is necessary, a new implant can be inserted at the same time.[1][28][29]

Data Presentation and Efficacy Endpoints

The efficacy of this compound treatment is evaluated based on the suppression of hormonal levels and the impact on physical and skeletal development.

Table 1: Hormonal Suppression with this compound Implant in Treatment-Naïve Patients

| Parameter | Baseline (Mean ± SD) | 1 Month (Mean ± SD) | P-value |

| Peak LH (mIU/mL) | 28.2 ± 19.97 | 0.8 ± 0.39 | < 0.0001 |

| Estradiol (pg/mL) | 24.5 ± 22.27 | 5.9 ± 2.37 | 0.0016 |

Data adapted from a multicenter trial of the this compound implant in children with CPP.[9][11]

Table 2: Auxological Outcomes with Long-Term this compound Therapy in Treatment-Naïve Children

| Parameter | Baseline | 48 Months |

| Bone Age to Chronological Age Ratio | 1.417 | 1.18 |

Data from a long-term extension of a phase 3 multicenter trial.[10]

Table 3: Predicted Adult Height in Girls During this compound Treatment

| Timepoint | Predicted Adult Height (cm) |

| Baseline | 151.9 |

| Month 60 | 166.5 |

Data from a long-term extension of a phase 3 multicenter trial.[10]

Conclusion

The research protocols outlined provide a robust framework for the clinical investigation of this compound in children with central precocious puberty. The use of standardized and validated methodologies is crucial for obtaining reliable data on the efficacy and safety of this important therapeutic intervention. Adherence to these protocols will ensure the generation of high-quality data to guide clinical practice and further drug development in this area.

References